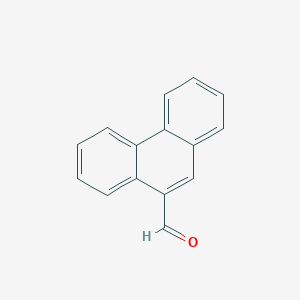

Phenanthrene-9-carbaldehyde

描述

Overview of Phenanthrene-9-carbaldehyde within Polycyclic Aromatic Hydrocarbon Chemistry

As a member of the polycyclic aromatic hydrocarbon (PAH) family, this compound consists of a three-ring aromatic system with an aldehyde group attached. ontosight.ai Its chemical formula is C₁₅H₁₀O, and it has a molecular weight of approximately 206.24 g/mol . nih.gov The compound typically appears as a white to pale yellow crystalline powder. nbinno.com Its properties are intrinsically linked to the extended π-system of the phenanthrene (B1679779) core, which imparts characteristics such as fluorescence. ontosight.ai

| Property | Value |

| Molecular Formula | C₁₅H₁₀O |

| Molecular Weight | 206.24 g/mol |

| Appearance | Crystalline powder |

| CAS Number | 4707-71-5 |

| Melting Point | 100-103 °C |

| This table summarizes key properties of this compound. Data sourced from nih.govsigmaaldrich.comsigmaaldrich.com. |

Significance of the Aldehyde Moiety at the C9 Position

The aldehyde group (-CHO) at the C9 position of the phenanthrene skeleton is the cornerstone of this compound's chemical utility. This functional group provides a reactive site for a multitude of organic transformations. ontosight.ai For instance, it readily undergoes condensation reactions with primary amines to form Schiff bases, which are a class of compounds with diverse applications. dergipark.org.tr

Furthermore, the aldehyde allows for nucleophilic addition and other derivatizations, enabling the synthesis of a wide array of more complex molecules. ontosight.ai Researchers have leveraged this reactivity to create fluorescent probes, dyes, and materials for organic electronics. ontosight.ainbinno.com The specific placement at the C9 position influences the electronic properties and steric environment of the molecule, which can be fine-tuned for specific applications.

Historical Context and Evolution of Research on this compound

The study of phenanthrene and its derivatives has a long history, with early work focusing on their synthesis and basic characterization. One of the established methods for synthesizing this compound is through the oxidation of 9-methylphenanthrene. ontosight.ai Another historical synthetic route involves the reaction of phenanthrene with chloroform (B151607) and aluminum chloride, followed by hydrolysis. ontosight.ai

Initial research laid the groundwork for understanding the fundamental reactivity of this compound. Over time, the focus of research has evolved significantly. Contemporary studies are less concerned with its basic synthesis and more with harnessing its unique properties for advanced applications. Modern research explores its use as a key intermediate in the production of fluorescent materials, organic semiconductors, and as a structural component in the investigation of novel compounds with potential biological activity, such as antitumor agents. nbinno.com This shift from foundational chemistry to applied materials science and medicinal chemistry highlights the enduring relevance of this compound in the chemical sciences.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenanthrene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECIGCMPORCORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197024 | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-71-5 | |

| Record name | 9-Phenanthrenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRENE-9-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSJ300GB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for Phenanthrene 9 Carbaldehyde

Regioselective Synthetic Approaches to Phenanthrene-9-carbaldehyde

The selective introduction of a formyl group at the C9 position of phenanthrene (B1679779) is a key challenge in the synthesis of this compound. Several classical and modern synthetic methods have been developed to achieve this regioselectivity.

Palladium-Catalyzed Heck Reactions for Phenanthrene Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the construction of carbon-carbon bonds. espublisher.comorganic-chemistry.org While direct formylation of phenanthrene via a Heck-type reaction is not a standard approach, this methodology is instrumental in synthesizing phenanthrene derivatives that can be subsequently converted to the desired aldehyde. espublisher.comespublisher.comresearchgate.netespublisher.com

The Mizoroki-Heck reaction, for instance, involves the coupling of aryl or vinyl halides with alkenes. organic-chemistry.orgacademie-sciences.fr This can be adapted to build the phenanthrene skeleton from simpler precursors, which can then undergo further functionalization. academie-sciences.fr A notable strategy involves a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction, which has been utilized to synthesize various phenanthrene derivatives. espublisher.comespublisher.comresearchgate.netespublisher.com The reaction conditions for these transformations are critical and typically involve a palladium catalyst, a base, and a suitable solvent.

| Catalyst System | Reactants | Key Features | Reference |

| Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aromatic bromoaldehydes | Synthesis of phenanthrene and alkyl phenanthrenes in moderate to good yields. | espublisher.comresearchgate.net |

| Herrmann's palladacycle, NaOAc | Aryl halides and stilbene (B7821643) precursors | A direct approach to stilbenes, which are precursors for phenanthrene derivatives via photocyclization. | academie-sciences.fr |

| Pd(OAc)₂/PPh₃ | 2-iodotoluene, 2-bromobenzoic acid, norbornadiene | One-pot synthesis of phenanthrene scaffold via a retro-Diels-Alder reaction. | polyu.edu.hk |

The mechanism of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. diva-portal.org The regioselectivity of the arylation on the alkene is a crucial aspect, with electron-rich olefins often yielding a mixture of internal and terminal arylation products. diva-portal.org

Grignard Reagent-Mediated Formylation at the C9 Position

The use of Grignard reagents offers a classic yet effective method for the formylation of aromatic compounds. In the context of this compound synthesis, this approach typically involves the preparation of a 9-phenanthryl Grignard reagent, which is then reacted with a suitable formylating agent.

A common strategy involves the reaction of 9-bromophenanthrene (B47481) with magnesium to form 9-phenanthrylmagnesium bromide. This organometallic intermediate can then be treated with a formylating agent such as N,N-dimethylformamide (DMF) or ethyl orthoformate to introduce the aldehyde functionality. tcichemicals.com The reaction of Grignard reagents with formamides is a well-established method for aldehyde synthesis. tcichemicals.com

| Grignard Reagent | Formylating Agent | Product | Reference |

| 9-Phenanthrylmagnesium bromide | N,N-Dimethylformamide (DMF) | This compound | tcichemicals.com |

| 2-Biaryl Grignard reagents | Alkynes (with CrCl₂ catalyst) | Phenanthrenes | chemistryviews.org |

Recent advancements have also demonstrated chromium-catalyzed reactions of 2-biaryl Grignard reagents with alkynes to synthesize phenanthrenes, where the alkyne acts as a hydrogen acceptor. chemistryviews.org While not a direct formylation, this highlights the versatility of Grignard reagents in constructing the core phenanthrene structure.

Gattermann Hydrogen Cyanide Synthesis from Phenanthrene

The Gattermann reaction is a classic method for the formylation of aromatic compounds. wikipedia.orgaskiitians.combyjus.comslideshare.net It traditionally involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgaskiitians.combyjus.com The reaction proceeds via electrophilic aromatic substitution, where a reactive electrophile is generated in situ and attacks the electron-rich aromatic ring. askiitians.comyoutube.com

For phenanthrene, the C9 and C10 positions are the most electron-rich and thus most susceptible to electrophilic attack. The Gattermann reaction can be used to introduce a formyl group at the C9 position. chempedia.info However, the high toxicity of hydrogen cyanide has led to the development of safer modifications, such as the use of zinc cyanide (Zn(CN)₂) or sodium cyanide. wikipedia.org The reaction of phenanthrene with HCN and HCl is a known route to produce this compound. chempedia.info

The mechanism involves the formation of a formimidoyl chloride intermediate, which then acts as the electrophile. Subsequent hydrolysis of the resulting aldimine yields the aldehyde. youtube.com

Rosenmund Reduction of 9-Phenanthroyl Chloride

The Rosenmund reduction is a widely used method for the selective reduction of acyl chlorides to aldehydes. juniperpublishers.comalfa-chemistry.comjk-sci.comgoogle.com This catalytic hydrogenation is carried out using a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction of the aldehyde to an alcohol. alfa-chemistry.comjk-sci.com

This method has been successfully applied to the synthesis of this compound from 9-phenanthroyl chloride. chempedia.info The starting material, 9-phenanthroyl chloride, can be prepared from the corresponding phenanthrene-9-carboxylic acid. The reduction is typically performed by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent containing the catalyst.

| Substrate | Catalyst | Key Features | Reference |

| 9-Phenanthroyl Chloride | Pd/BaSO₄ (poisoned) | Selective reduction to the aldehyde, preventing over-reduction. | chempedia.infojk-sci.com |

| Various Acyl Chlorides | Rosenmund catalyst | Applicable to a wide range of aliphatic, aromatic, and heterocyclic aldehydes. | google.com |

The success of the Rosenmund reduction hinges on the deactivation of the catalyst, which can be achieved using various "poisons" like quinoline-sulfur or thiourea. alfa-chemistry.comgoogle.com The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. jk-sci.com

Sonn and Müller Synthesis from 9-Phenanthroyl Chloride

The Sonn-Müller reaction provides an alternative route for the conversion of anilides to aldehydes. colab.wswikipedia.orgchempedia.info This multi-step process involves the transformation of an aromatic anilide into an imidoyl chloride, which is then reduced to an imine and subsequently hydrolyzed to the aldehyde. colab.wswikipedia.org A variation of this method, known as the Sonn-Müller method, can be applied to the synthesis of aldehydes from amides via reaction with phosphorus pentachloride to form the intermediate iminium salt. wikipedia.org

Phenanthrene-9-aldehyde has been synthesized using the Sonn and Müller method starting from 9-phenanthroyl chloride. chempedia.info The process involves the reduction of an intermediate derived from the acid chloride. Anhydrous stannous chloride is often used as the reducing agent. colab.ws

While it has found application, the Sonn-Müller reaction is generally considered to have limited scope in organic synthesis. colab.ws

Oxidation of Phenanthrene-9-methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This compound can be readily prepared by the oxidation of phenanthrene-9-methanol. molaid.com A variety of oxidizing agents can be employed for this purpose.

For instance, the oxidation of 2,3,6,7-tetramethoxy-9,10-dimethylphenanthrene with sodium dichromate in aqueous solution can lead to the formation of an aldehyde derivative. cdnsciencepub.com While this example involves a substituted phenanthrene, the principle of oxidizing a methyl or hydroxymethyl group on the phenanthrene ring to an aldehyde is a viable synthetic strategy. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the aromatic ring system. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become a driving force in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of phenanthrene derivatives is increasingly benefiting from these approaches, particularly through mechanochemistry and solvent-free reaction protocols.

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, offers a powerful, solvent-free alternative to traditional solution-based synthesis. dntb.gov.uaunivpancasila.ac.id This high-energy milling process can lead to the formation of products that are inaccessible through conventional methods, often with higher yields and reduced reaction times. chowgules.ac.inmdpi.com Techniques such as neat grinding, liquid-assisted grinding (LAG), and ion- and liquid-assisted grinding (ILAG) have been developed to broaden the scope and efficiency of mechanochemical synthesis. nih.govref.ac.uk

While the direct mechanochemical synthesis of this compound from basic precursors is not extensively documented in current literature, the feasibility of this approach is demonstrated by successful mechanochemical transformations involving the phenanthrene scaffold. For instance, a solvent-free, ball-milling method has been developed for the synthesis of phenanthridinone derivatives from N-methoxy-[1,1′-biphenyl]-2-carboxamides, showcasing a C-N cross-coupling and halogenation cascade under mechanochemical conditions. acs.org Similarly, the amination of polyaromatic amines, including phenanthrenamine, has been achieved mechanochemically. beilstein-journals.org These examples underscore the potential of mechanochemical methods for the clean and efficient construction of complex phenanthrene-based structures.

Table 1: Examples of Mechanochemical Reactions on Phenanthrene and Related Scaffolds

| Reactants | Mechanochemical Method | Product | Yield | Reference |

| N-methoxy-[1,1'-biphenyl]-2-carboxamides, N-Bromosuccinimide (NBS) | Ball-milling (solvent-free) | Bromo-substituted phenanthridinones | Not specified | acs.org |

| Thiocarbamoyl benzotriazoles, Ammonia (from NH4Cl + Na2CO3) | Ball-milling (solvent-free) | Primary thioureas (from phenanthrenamine) | Quantitative | beilstein-journals.org |

| 9,10-Phenanthrenequinone, Thiourea | Liquid-Assisted Grinding (LAG) | Cocrystal of (phen)(tu) | Not specified | researchgate.net |

Solvent-Free Reaction Protocols

Solvent-free reactions are a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of phenanthrene derivatives has been successfully adapted to solvent-free conditions, demonstrating the viability of this approach.

A notable example is the total synthesis of 7-Deoxypancratistatin-1-carboxaldehyde, which involves a key solvent-free step. In this synthesis, a precursor cis-alkene is adsorbed onto silica (B1680970) gel and heated without solvent, leading to the formation of a substituted phenanthrene core structure through an intramolecular aziridine (B145994) opening. acs.orgunivie.ac.at This phenanthrene intermediate is then elaborated to the target carboxaldehyde.

Furthermore, this compound itself is a valuable substrate in solvent-free reactions. A prime example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com The condensation of this compound with N-alkylated thiazolidinediones has been achieved under solvent-free conditions to synthesize a series of phenanthrene-thiazolidinedione hybrids with potential biological activity. researchgate.netresearchgate.net This demonstrates the utility of green chemistry principles not only in the synthesis of the aldehyde but also in its subsequent transformations. The development of solvent-free Knoevenagel condensations, often catalyzed by reusable catalysts, represents a significant advancement in sustainable organic synthesis. researchgate.netrsc.org

Table 2: Solvent-Free Synthesis and Reactions of Phenanthrene Derivatives

| Reactant(s) | Conditions | Product | Yield | Reference |

| Aziridine-substituted cis-alkene | Adsorbed on silica gel, heated at 120 °C (solvent-free) | Substituted phenanthrene | 52% | univie.ac.at |

| This compound, N-alkylated thiazolidinediones | Knoevenagel condensation (solvent-free) | Phenanthrene-thiazolidinedione hybrids | Not specified | researchgate.netresearchgate.net |

| This compound, H2N-DABCO, KOtBu | THF (solvent, but illustrates a related conversion) | Phenanthrene-9-carbonitrile | Not specified | researchgate.net |

Photocatalytic Synthesis Routes Involving this compound

Photocatalysis has emerged as a powerful and mild tool for organic synthesis, utilizing light energy to drive chemical transformations. dntb.gov.ua Visible-light photocatalysis is particularly attractive as it employs a low-energy, sustainable light source. These methods have been successfully applied to the synthesis of the phenanthrene scaffold and in reactions utilizing this compound.

Visible Light-Triggered Radical Cyclizations

The construction of the phenanthrene core can be achieved through radical cyclizations initiated by visible light photocatalysis. This approach offers a mild alternative to traditional, often harsh, cyclization methods. One such strategy involves the intramolecular cyclization of α-bromochalcones. Under irradiation with blue light and in the presence of a photocatalyst like fac-[Ir(ppy)₃], α-keto vinyl radicals are generated. These radicals undergo intramolecular cyclization with an adjacent aryl ring to afford the phenanthrene scaffold with high product yields and complete regioselectivity.

Photocyclization Reactions to Phenanthrene Derivatives

The most classic photochemical route to phenanthrenes is the photocyclization of stilbenes, first introduced by Mallory. This reaction involves the UV light-induced isomerization of a cis- or trans-stilbene (B89595) to its cis form, which then undergoes an electrocyclic ring formation to produce a dihydrophenanthrene intermediate. Subsequent oxidation, typically using iodine, generates the aromatic phenanthrene ring. acs.org This method has been widely used for preparing a large number of polycyclic aromatic compounds. beilstein-journals.org To improve the scalability and efficiency of this reaction, continuous flow photoreactors have been developed, allowing for the synthesis of functionalized phenanthrenes and helicenes in good yields. researchgate.net

Table 3: Examples of Photocyclization Reactions for Phenanthrene Synthesis

| Starting Material | Light Source / Conditions | Oxidant | Product | Yield | Reference |

| Stilbene | UV light | Iodine / THF | Phenanthrene | 86% | acs.org |

| 1,2-diarylethylenes | High-pressure Hg-vapor lamp (500 W) | Iodine / Propylene oxide | Cyanophenanthrenes | 51-83% | beilstein-journals.org |

| Stilbene derivatives | UV-light driven flow reactor | Iodine / THF | Functionalized phenanthrenes | Good to excellent | researchgate.net |

Enantioselective Photocycloaddition Reactions

This compound is a key substrate in enantioselective photocatalysis, particularly in [2+2] photocycloaddition reactions. These reactions allow for the construction of chiral cyclobutane (B1203170) structures, which are valuable motifs in organic synthesis. In one approach, the enantioselective [2+2] photocycloaddition of phenanthrene-9-carboxaldehydes with olefins is catalyzed by a chiral oxazaborolidine Lewis acid. mdpi.com Upon irradiation with visible light (e.g., λ = 457 nm), the reaction yields highly enantioenriched cyclobutane products. The chiral Lewis acid complexes with the aldehyde, enabling efficient enantiofacial differentiation during the photochemical step. acs.org This methodology highlights the sophisticated use of this compound in advanced asymmetric synthesis, driven by visible light. researchgate.net

Table 4: Enantioselective Photocycloaddition with this compound

| Reactants | Catalyst / Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Phenanthrene-9-carboxaldehydes, Olefins | Chiral oxazaborolidine Lewis acid, Visible light (λ = 457 nm) | Chiral oxetanes (photocyclization products) | 46–93% | 82–98% ee | mdpi.com |

Mechanistic Elucidation of Novel Synthesis Pathways

The synthesis of this compound, a crucial intermediate for various fine chemicals and materials, has been the subject of extensive research. The drive for more efficient, selective, and sustainable synthetic routes has led to the development of novel methodologies. Understanding the intricate mechanisms of these new pathways is paramount for their optimization and broader application. This section delves into the mechanistic investigations of these advanced synthetic methods, with a particular focus on the identification of key intermediates, transition states, and the kinetic factors that govern the reaction outcomes.

Investigation of Reaction Intermediates and Transition States

A fundamental aspect of elucidating a reaction mechanism is the identification and characterization of transient species, such as reaction intermediates and transition states. A variety of spectroscopic techniques and computational methods have been employed to gain insights into the formation of this compound and related phenanthrene derivatives.

One of the classical and still widely used methods for the formylation of electron-rich aromatic compounds like phenanthrene is the Vilsmeier-Haack reaction . tcichemicals.comslideshare.netambeed.com The key intermediate in this reaction is the electrophilic N,N-dimethylchloroiminium ion, commonly referred to as the Vilsmeier reagent, which is generated in situ from a formamide (B127407) (like dimethylformamide, DMF) and phosphoryl chloride (POCl₃). tcichemicals.comslideshare.net This iminium ion then attacks the electron-rich 9-position of the phenanthrene ring, leading to a sigma complex, which upon aqueous workup, hydrolyzes to afford the final aldehyde product.

Photocatalytic strategies have emerged as powerful tools for the synthesis of complex aromatic systems. For instance, the photocatalyzed synthesis of the phenanthrene skeleton can proceed through various radical intermediates. In certain methodologies, the intramolecular cyclization of α-bromochalcones is initiated by a one-electron reduction from an excited photocatalyst, such as fac-Ir(ppy)₃. This process generates an α-keto vinyl radical which subsequently adds to the adjacent aromatic ring to construct the phenanthrene framework. nih.gov

Furthermore, mechanistic studies on the reductive photocarboxylation of phenanthrene have identified the 9-carboxy-9,10-dihydrophenanthr-10-yl radical as a key intermediate. acs.org This radical can then abstract a hydrogen atom to form 9,10-dihydrophenanthrene-9-carboxylic acid or be further reduced by a phenanthrene anion radical. acs.org While this reaction produces a carboxylic acid, it highlights the role of radical intermediates in the functionalization of the phenanthrene core, which is a foundational concept for related syntheses of the aldehyde.

In the realm of organocatalysis , N-heterocyclic carbenes (NHCs) have been utilized in the synthesis of phenanthrenequinones, which are structurally related to this compound. These reactions can proceed through single-electron transfer (SET) pathways, involving the formation of Breslow intermediates and carbonyl radical intermediates. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have proven invaluable in mapping the potential energy surfaces of these complex reactions. For example, in the cyclization of phenanthrene-fused azo-ene-ynes, DFT calculations have been used to determine the energies of various intermediates and transition states, providing a rationale for the observed product distribution. nih.gov These studies have shown that the stability of intermediates is influenced by the extent of aromaticity in the fused ring system. nih.gov

The table below summarizes some of the key intermediates identified in various synthetic pathways leading to or related to this compound.

| Reaction Type | Key Intermediate(s) | Method of Investigation | Reference(s) |

| Vilsmeier-Haack Reaction | N,N-dimethylchloroiminium ion | Mechanistic Postulation | tcichemicals.comslideshare.net |

| Photocatalytic Cyclization | α-keto vinyl radical | Mechanistic Experiments | nih.gov |

| Reductive Photocarboxylation | 9-carboxy-9,10-dihydrophenanthr-10-yl radical, phenanthrene anion radical | Product Analysis, Mechanistic Studies | acs.org |

| NHC-Catalyzed Reactions | Breslow intermediate, carbonyl radical intermediate | Mechanistic Postulation | researchgate.net |

| Ortho Photocycloaddition | Excited singlet state of Lewis acid-aldehyde complex | Fluorescence Studies, Mechanistic Experiments | researchgate.netnih.gov |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative data on reaction rates and how they are influenced by various parameters such as reactant concentrations, temperature, and catalysts. This information is crucial for understanding the rate-determining steps and for optimizing reaction conditions to maximize yield and efficiency.

While detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature, related systems offer valuable insights. For example, kinetic investigations of a catalytic bromoesterification reaction involving a chiral phosphoric acid catalyst with a phenanthrene backbone revealed that the reaction is first order in all reactants. acs.org This suggests that the formation of the active catalytic species or its interaction with the substrates is likely the rate-determining step.

In the context of photocatalytic reactions, the quantum yield of the reaction is a key parameter that reflects the efficiency of the photochemical process. For the enantioselective ortho photocycloaddition of olefins to phenanthrene-9-carboxaldehyde, the reaction is performed at long wavelengths (e.g., 457 nm) where only the Lewis acid-aldehyde complex absorbs light. nih.gov The rate of the reaction is therefore dependent on the concentration of this complex and the intensity of the light source. Fluorescence quenching experiments have indicated that the reaction likely proceeds from the excited singlet state of the complex. nih.gov

The Vilsmeier-Haack reaction is generally known to be more efficient for electron-rich aromatic substrates. tcichemicals.com Thus, the electronic properties of the phenanthrene nucleus are a key determinant of the reaction rate. The reaction is typically performed at elevated temperatures (e.g., 0-60°C or higher), indicating a significant activation energy barrier for the electrophilic substitution step. slideshare.net

The following table presents a conceptual summary of factors influencing the reaction rates in different synthetic approaches.

| Synthetic Method | Key Rate-Determining Factors | Typical Reaction Conditions | Reference(s) |

| Vilsmeier-Haack Reaction | Electronic density of the phenanthrene ring, Temperature, Concentration of Vilsmeier reagent | 0-100 °C, Solvents like DMF or dichloroethane | slideshare.net |

| Photocatalytic Synthesis | Light intensity, Quantum yield of the photocatalyst, Concentration of reactants and catalyst | Visible light irradiation, Room temperature | nih.govnih.gov |

| Organocatalytic Reactions | Catalyst loading, Nature of the substrate and nucleophile, Temperature | Often mild conditions, may require specific solvents | researchgate.netnih.gov |

Chemical Reactivity and Transformation of Phenanthrene 9 Carbaldehyde

Derivatization Strategies from the Aldehyde Functional Group

The aldehyde group in phenanthrene-9-carbaldehyde is a reactive site that readily undergoes a variety of chemical transformations, allowing for the synthesis of a diverse range of phenanthrene (B1679779) derivatives.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. youtube.com this compound serves as a substrate in Knoevenagel-type condensations. For instance, its reaction with N-acetylglycine in acetic anhydride (B1165640) containing sodium acetate (B1210297) yields (Z)-4-(9-phenanthrylmethylene)-2-methyl-5(4H)-oxazolone. clockss.org This reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration leads to the formation of a new carbon-carbon double bond. youtube.com

New phenanthrene derivatives with cyano groups have been synthesized in good yields via Knoevenagel condensation followed by classical oxidative photocyclization. academie-sciences.frresearchgate.net The reaction between arylacetonitriles and aromatic aldehydes, including this compound, in the presence of a base like sodium methoxide, produces 1,2-diarylethylenes. academie-sciences.fr These reactions are foundational for creating more complex, polysubstituted phenanthrenes. academie-sciences.fr

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

| Active Methylene Compound | Base/Catalyst | Product | Reference |

| N-acetylglycine | Sodium acetate in acetic anhydride | (Z)-4-(9-phenanthrylmethylene)-2-methyl-5(4H)-oxazolone | clockss.org |

| Arylacetonitriles | Sodium methoxide | 1,2-Diarylethylenes | academie-sciences.fr |

| Malononitrile | Piperidine | 2-(Phenanthren-9-ylmethylene)malononitrile | |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(phenanthren-9-yl)acrylate |

Oxime Formation and Nitrile Oxide Generation

This compound can be converted to its corresponding oxime, phenanthrene-9-carboxaldehyde oxime, through a standard reaction with hydroxylamine (B1172632). arkat-usa.orgmdpi.com This reaction typically involves treating the aldehyde with hydroxylamine hydrochloride in an appropriate solvent system, often in the presence of a base to neutralize the liberated HCl. arkat-usa.org

The resulting aldoxime is a stable precursor for the generation of phenanthrene-9-carbonitrile oxide, a reactive 1,3-dipole. arkat-usa.org The generation of the nitrile oxide can be achieved in situ through oxidation of the aldoxime. researchgate.netacs.orgnih.govtandfonline.com Common methods for this transformation include oxidation with reagents like N-chlorosuccinimide (NCS) in the presence of a base such as pyridine, or using greener protocols involving oxidants like Oxone in the presence of sodium chloride. arkat-usa.orgacs.orgnih.govtandfonline.com The formation of the nitrile oxide is often confirmed by spectroscopic methods, such as infrared spectroscopy, which shows a characteristic band for the C≡N-O group. arkat-usa.org The stability of phenanthrene-9-carbonitrile oxide is enhanced by the bulky phenanthrene substituent, which sterically hinders dimerization to the corresponding furoxan. arkat-usa.org

Table 2: Synthesis of Phenanthrene-9-carbonitrile oxide

| Starting Material | Reagents | Intermediate | Product | Reference |

| This compound | Hydroxylamine hydrochloride, carbonate | Phenanthrene-9-carboxaldehyde oxime | - | arkat-usa.org |

| Phenanthrene-9-carboxaldehyde oxime | N-chlorosuccinimide, pyridine | - | Phenanthrene-9-carbonitrile oxide | arkat-usa.org |

| Aldoximes | NaCl, Oxone, Na2CO3 | In situ generated nitrile oxides | Isoxazoles and isoxazolines | tandfonline.com |

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation to Carboxylic Acids: Oxidation of this compound yields phenanthrene-9-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, oxidation of related hetarene-2-carbaldehydes has been achieved using potassium dichromate in aqueous sulfuric acid. researchgate.net The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions on the phenanthrene ring system.

Reduction to Alcohols: Reduction of this compound affords (phenanthren-9-yl)methanol. Common reducing agents for the conversion of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org For example, the reduction of methyl 9-formylphenanthrene-3-carboxylate with sodium borohydride gives the corresponding alcohol in good yield. nih.gov Similarly, LiAlH₄ is effective for the reduction of phenanthrene aldehydes to their corresponding alcohols. nih.gov

Table 3: Redox Reactions of this compound

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | Potassium dichromate/H₂SO₄ | Phenanthrene-9-carboxylic acid | researchgate.net |

| Reduction | Sodium borohydride | (Phenanthren-9-yl)methanol | nih.gov |

| Reduction | Lithium aluminum hydride | (Phenanthren-9-yl)methanol | nih.gov |

Formation of Schiff Bases and Imines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. dergipark.org.trnih.gov This reaction typically involves refluxing the aldehyde and the amine in a suitable solvent, such as absolute ethanol. dergipark.org.tr The formation of the imine (C=N) bond is a key feature of this transformation. dergipark.org.tr

A variety of amines can be used, leading to a diverse range of Schiff base derivatives. For example, the reaction of this compound with 4-aminophenol (B1666318) produces a new phenanthrene-based Schiff base. dergipark.org.trresearchgate.net Similarly, it has been used in the synthesis of new Schiff bases bearing an anthracene (B1667546) unit by reacting with 2-aminoanthracene. nih.gov These compounds are of interest for their potential applications in materials science and as ligands for metal complexes. google.comacs.org

Table 4: Synthesis of Schiff Bases from this compound

| Amine | Solvent | Product | Reference |

| 4-Aminophenol | Absolute ethanol | 4-((Phenanthren-9-ylmethylene)amino)phenol | dergipark.org.trresearchgate.net |

| 2-Aminoanthracene | Not specified | N-(Anthracen-2-yl)-1-(phenanthren-9-yl)methanimine | nih.gov |

| Aminothiophene-3,4-dicarboxylic acid diethyl ester | Melt condensation | Thiophene imine derivative | acs.org |

Cycloaddition Reactions Involving this compound

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives, particularly the in situ generated nitrile oxide, are valuable substrates for such transformations.

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides)

As discussed in section 3.1.2, this compound is a precursor to phenanthrene-9-carbonitrile oxide. This nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. arkat-usa.orgresearchgate.net These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, namely isoxazolines (from alkenes) and isoxazoles (from alkynes). arkat-usa.orgtandfonline.com

The cycloaddition of phenanthrene-9-carbonitrile oxide with an alkene, for instance, proceeds to form a phenanthrene-substituted isoxazoline (B3343090) derivative. A specific example is the reaction with N-Boc-protected (S)-alanine allyl ester, which yields a phenanthrene-isoxazolyl derivative. arkat-usa.org The reaction is typically conducted at room temperature and provides a rapid and selective route to these complex molecules. arkat-usa.org The regioselectivity of these cycloadditions is generally consistent with frontier molecular orbital theory predictions. mdpi.com The use of in situ generated nitrile oxides from the corresponding aldoximes is a common and efficient strategy for these cycloadditions. researchgate.netacs.orgnih.govtandfonline.comorganic-chemistry.org

Table 5: 1,3-Dipolar Cycloaddition with Phenanthrene-9-carbonitrile oxide

| Dipolarophile | Product Type | Specific Product Example | Reference |

| Alkenes | Isoxazolines | (3-(Phenanthren-9-yl)-4,5-dihydroisoxazol-5-yl)methyl (tert-butoxycarbonyl)-L-alaninate | arkat-usa.org |

| Alkynes | Isoxazoles | 3-(Phenanthren-9-yl)isoxazole | tandfonline.com |

Transition Metal-Catalyzed Transformations

The aldehyde functional group of this compound is a key site for sophisticated synthetic modifications mediated by transition metal catalysts. These reactions enable the formation of complex molecular architectures through processes such as carbon-carbon bond formation and functional group interconversion, moving beyond classical aldehyde chemistry.

Carbonyl-olefin metathesis has emerged as a powerful strategy for the synthesis of complex cyclic and polycyclic aromatic compounds. Iron(III)-catalyzed metathesis reactions, in particular, have proven effective for the ring-closing of biaryl aldehydes and ketones with olefins to construct the central ring of phenanthrene systems. While aldehydes were initially considered unreactive substrates in many catalytic carbonyl-olefin metathesis reactions, optimized conditions have demonstrated their utility.

The reaction is typically catalyzed by a simple Lewis acid, such as iron(III) chloride (FeCl₃), under mild, ambient temperature conditions. nih.gov The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, activating the aldehyde for a [2+2] cycloaddition with the olefin to form an oxetane (B1205548) intermediate. europa.eu This intermediate then undergoes a retro-[2+2] cycloaddition, driven by the formation of a stable aromatic ring, to yield the phenanthrene product and a carbonyl byproduct. nih.goveuropa.eu Studies have shown that this metathesis strategy is tolerant of various functional groups and can be used to access extended polycyclic aromatic compounds. nih.gov

Research findings indicate that the choice of olefin and reaction conditions can influence the yield. Styrenyl moieties have been shown to be superior coupling partners compared to other alkenes like prenyl groups. nih.gov

Table 1: Iron(III)-Catalyzed Carbonyl-Olefin Metathesis for Phenanthrene Synthesis

| Entry | Biaryl Aldehyde Substrate | Olefin Substrate | Catalyst (mol%) | Product | Yield (%) |

| 1 | 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde | - (intramolecular) | FeCl₃ (5) | Phenanthrene | 90 |

| 2 | 2'-(Prop-1-en-2-yl)-[1,1'-biphenyl]-2-carbaldehyde | - (intramolecular) | FeCl₃ (5) | 9-Methylphenanthrene | 75 |

The aldehyde group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, leading to either decarbonylation or the construction of more elaborate fused ring systems. These transformations highlight the utility of the formyl group as a reactive handle for advanced molecular engineering.

Palladium-Catalyzed Decarbonylation

A notable transformation is the palladium-catalyzed decarbonylation of aromatic aldehydes. This reaction effectively removes the formyl group (-CHO) to yield the corresponding arene. Research has demonstrated that this compound can be efficiently decarbonylated to phenanthrene using a palladium acetate (Pd(OAc)₂) catalyst in a high-boiling solvent like cyclohexane. researchgate.net This process is significant as it proceeds without the need for an external ligand or a carbon monoxide (CO) scavenger, offering a straightforward method for the conversion of a phenanthrene aldehyde to its parent hydrocarbon. researchgate.net

Table 2: Palladium-Catalyzed Decarbonylation of this compound

| Entry | Substrate | Catalyst | Product | Yield (%) | Ref. |

| 1 | This compound | Pd(OAc)₂ | Phenanthrene | 94 | researchgate.net |

Palladium-Catalyzed Annulation Reactions

More complex transformations involve the participation of the aldehyde group in palladium-catalyzed annulation cascades. For instance, a derivative, 10-iodothis compound, can be synthesized and used as a substrate in the palladium-catalyzed annulation of arynes. nih.gov In this type of reaction, the aldehyde group is directly involved in the C-C bond-forming sequence that builds a new ring. The arylpalladium intermediate, formed from the iodo-aldehyde, can add across an in-situ generated aryne. The resulting intermediate then undergoes a subsequent reaction involving the aldehyde, such as an intramolecular addition of the organopalladium bond across the C=O group, ultimately leading to the formation of a fluorenone-type structure fused to the phenanthrene core. nih.gov This methodology provides a powerful route to complex, polycyclic aromatic ketones from aldehyde precursors. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Phenanthrene-9-carbaldehyde provide the foundational data for its structural assignment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.9-10.1 ppm due to the strong electron-withdrawing effect of the carbonyl group. The aromatic protons of the phenanthrene (B1679779) ring system resonate in the region of 7.4-8.8 ppm, with their specific shifts and coupling patterns determined by their position relative to the aldehyde substituent and neighboring protons.

The ¹³C NMR spectrum shows the aldehydic carbonyl carbon at a characteristic downfield shift of around 192-193 ppm. The aromatic carbons appear in the 122-146 ppm range. Quaternary carbons, those without attached protons, generally show weaker signals. The specific chemical shifts for this compound are consistent with a 9-substituted phenanthrene framework. d-nb.inforesearchgate.net

¹H and ¹³C NMR Data for this compound

The following table is interactive and allows for sorting and filtering of the data.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.96 | ~192.4 |

| Aromatic Protons | 7.35 - 8.80 | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the phenanthrene rings, allowing for the assignment of specific protons within the fused ring system. For instance, a proton at one position will show a cross-peak to its immediate neighbor(s). academie-sciences.frbmrb.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton counterparts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and obtaining information about the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₀O), the molecular weight is approximately 206.24 g/mol . nih.govrsc.org

In an electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 206. nih.gov The fragmentation pattern is characteristic of aromatic aldehydes. Common fragmentation pathways include:

Loss of a hydrogen radical (H•) : This leads to a strong peak at m/z = 205 ([M-1]⁺), corresponding to the stable phenanthroyl cation.

Loss of the formyl radical (•CHO) : Cleavage of the bond between the aromatic ring and the carbonyl group results in a peak at m/z = 177 ([M-29]⁺).

Loss of carbon monoxide (CO) : Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of CO, leading to a peak at m/z = 177 ([M-H-CO]⁺).

Phenanthrene-related fragments : The base peak of the spectrum is often the molecular ion of phenanthrene itself at m/z = 178, formed through rearrangement and loss of CO. Other significant peaks at m/z = 176 are also observed, corresponding to further fragmentation of the phenanthrene core. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds, making these methods excellent for functional group identification.

For this compound, the key vibrational modes are associated with the aldehyde group and the aromatic phenanthrene backbone.

C=O Stretch : The most characteristic band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. Conjugation with the phenanthrene ring system lowers the frequency compared to a saturated aldehyde.

C-H Stretches : The aldehydic C-H stretch gives rise to two characteristic, though often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹.

C=C Stretches : The aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-H Bending : Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

The following table is interactive and allows for sorting and filtering of the data.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

Note: Data compiled from general spectroscopic tables and data for related compounds. wpmucdn.comorgchemboulder.comuci.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is dominated by the extensive conjugation of the phenanthrene ring system. These aromatic systems typically exhibit multiple absorption bands corresponding to π → π* transitions. chemicalbook.com The presence of the carbonyl group introduces an additional n → π* transition, which is generally of much lower intensity.

For this compound, the spectrum shows a strong absorption at approximately 316 nm, which is attributed to a π–π* transition. A shoulder at around 361 nm is also observed, which likely represents an overlap of another π–π* transition of the phenanthrene core and the n–π* transition of the carbonyl group. nih.gov

UV-Vis Absorption Data for this compound

The following table is interactive and allows for sorting and filtering of the data.

| Transition Type | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~316 | ~13,780 |

Data obtained in solution and can be influenced by the solvent. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.

It is highly probable that this compound adopts a similar non-planar conformation in the solid state, with the aldehyde group twisted relative to the phenanthrene plane. This twisting would be a balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the aldehyde group and the protons on the adjacent aromatic rings. researchgate.net

Computational Chemistry and Theoretical Studies of Phenanthrene 9 Carbaldehyde

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational investigations of molecules like phenanthrene-9-carbaldehyde. DFT methods provide a good balance between accuracy and computational cost, making them well-suited for studying the electronic properties and reactivity of polycyclic aromatic systems. A commonly used functional for such studies is B3LYP, often paired with a basis set like 6-31G* to provide reliable geometric and electronic information.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.

Table 1: Representative Theoretically Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Phenanthrene (B1679779) Derivative (Note: These are illustrative values for a related phenanthrene derivative and not specific to this compound. Exact values would require dedicated DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

This interactive data table illustrates the typical energy values associated with the frontier molecular orbitals of a phenanthrene system, as determined by DFT calculations.

The electronic information derived from DFT calculations can be used to predict the reactivity of this compound. The distribution of electron density, visualized through electrostatic potential (ESP) maps, reveals the electron-rich and electron-poor regions of the molecule. In an ESP map, regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich center, making it a likely site for interaction with electrophiles. Conversely, the carbonyl carbon and the aromatic protons are expected to be electron-deficient. These predictions are crucial for understanding its reaction mechanisms.

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure of its chemical behavior.

Table 2: Key Reactivity Descriptors Derived from Conceptual DFT (Note: The formulas provided are for calculating these descriptors from HOMO and LUMO energies.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

This interactive table outlines important reactivity descriptors and their relationship to frontier orbital energies, providing a framework for predicting the chemical behavior of this compound.

The aldehyde group in this compound is not rigidly fixed and can rotate around the single bond connecting it to the phenanthrene ring. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers separating them.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about static structures and energies, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms in a molecule over time, providing insights into its conformational flexibility and how it explores its energy landscape. dovepress.com

For this compound, MD simulations can be used to sample a wide range of conformations, providing a more complete picture of its dynamic behavior in different environments (e.g., in solution). nih.gov This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction. Enhanced sampling techniques within MD can be employed to overcome energy barriers and explore the full conformational space more efficiently. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Computational chemistry can also predict the spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to predict the ¹H and ¹³C NMR spectra. mdpi.com For example, a study on a Schiff base derivative of this compound successfully correlated the experimental and theoretically calculated IR and NMR data, demonstrating the accuracy of these computational methods. dergipark.org.tr

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a this compound Derivative (Schiff Base) (Source: Adapted from Köse, A. Int. J. Chem. Technol. 2022, 6 (2), 135-141. dergipark.org.tr)

| Spectroscopic Feature | Experimental Value | Theoretical Value |

| FTIR (cm⁻¹) | ||

| C=N stretch | 1607 | Calculated |

| ¹H NMR (ppm) | ||

| Imine proton (CH=N) | 8.51 | Calculated |

| Phenolic proton (OH) | 9.65 | Calculated |

| ¹³C NMR (ppm) | ||

| Imine carbon (C=N) | 162.3 | Calculated |

This interactive data table presents a comparison of experimental and theoretical spectroscopic data for a derivative, highlighting the utility of computational methods in spectral analysis.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of phenanthrene derivatives, particularly in the context of drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ugm.ac.id

For phenanthrene-based compounds, QSAR studies have been employed to identify the key structural features responsible for their cytotoxic effects against cancer cells. nih.govplos.org These models use various molecular descriptors, including those derived from quantum chemical calculations, to predict the activity of new, unsynthesized compounds. By understanding the SAR, medicinal chemists can design more potent and selective drug candidates. For instance, pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been successfully applied to phenanthrene derivatives to guide the design of new cytotoxic agents. plos.org

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Products and Alkaloids

The rigid, planar structure of the phenanthrene (B1679779) nucleus is a key feature in several classes of biologically active natural products. Phenanthrene-9-carbaldehyde provides an accessible entry point for synthetic chemists to construct these complex molecules.

Total Synthesis Yields of Alkaloids from this compound

| Alkaloid Synthesized | Alkaloid Class | Overall Yield |

|---|---|---|

| Phenanthroindolizidine 1a | Phenanthroindolizidine | 46% rsc.orgrsc.orgnih.gov |

| Tylophorine 1b | Phenanthroindolizidine | 49% rsc.orgrsc.orgnih.gov |

| Phenanthroquinolizidine 1c | Phenanthroquinolizidine | 42% rsc.orgrsc.orgnih.gov |

Precursor for Functional Materials and Optoelectronic Components

The photophysical properties of the phenanthrene ring system make it an attractive component for materials used in optoelectronic devices. This compound serves as a key intermediate for creating larger, conjugated systems with tailored electronic properties. nbinno.com

This compound is a precursor in the synthesis of fluorescent materials and organic semiconductors. nbinno.com The phenanthrene moiety is incorporated into larger molecules that can function as emitting or electron-transporting layers in OLEDs. researchgate.net For instance, derivatives of phenanthrene, such as phenanthroimidazoles, are valued for their thermal stability and their ability to act as fluorophores in blue-emitting OLED systems. researchgate.net The synthesis of these advanced materials often involves condensation reactions where the aldehyde function of this compound is used to link the phenanthrene core to other aromatic or heterocyclic units, thereby extending the π-conjugated system responsible for the material's luminescent properties.

In the field of photovoltaics, this compound is a valuable building block for the synthesis of organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These dyes typically possess a donor-π-bridge-acceptor (D-π-A) structure. The phenanthrene group can be effectively used as the π-conjugated bridge, connecting an electron-donating part of the molecule to an electron-accepting part, which anchors the dye to the semiconductor (e.g., TiO₂) surface. While direct studies on this compound-derived dyes are specific, the closely related anthracene-based dyes have shown significant success. elsevierpure.com For example, an organic dye featuring an anthracene (B1667546) spacer achieved a solar-to-energy conversion efficiency of 6.23%. elsevierpure.com This highlights the potential of phenanthrene-based dyes, derivable from this compound, in the development of efficient DSSCs.

Performance of a Related Anthracene-Based Dye in a DSSC

| Parameter | Value |

|---|---|

| Short-Circuit Photocurrent Density (Jsc) | 12.78 mA cm-2elsevierpure.com |

| Open-Circuit Photovoltage (Voc) | 0.73 V elsevierpure.com |

| Fill Factor (FF) | 0.67 elsevierpure.com |

| Overall Conversion Efficiency (η) | 6.23% elsevierpure.com |

Development of Novel Heterocyclic Compounds

The reactivity of the aldehyde group makes this compound a key reactant in various condensation reactions to form new heterocyclic compounds. These reactions allow for the fusion or attachment of the phenanthrene core to other ring systems, leading to novel molecules with potentially useful chemical and biological properties.

A notable application of this compound is in the synthesis of phenanthrene-thiazolidinedione hybrids. These compounds are synthesized through a Knoevenagel condensation reaction between this compound and various N-alkylated thiazolidine-2,4-diones. nih.gov This reaction creates a new molecular scaffold that combines the structural features of both phenanthrene and thiazolidinedione. Research has shown that these hybrid molecules can exhibit significant biological activity. For instance, a series of these compounds were evaluated for their cytotoxic potential against several human cancer cell lines. One particular derivative, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (referred to as 17b), demonstrated promising cytotoxic action against HCT-116 human colon cancer cells, with an IC₅₀ value of 0.985 µM. nih.gov

Cytotoxic Activity of a Phenanthrene-Thiazolidinedione Hybrid (17b)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Human Colon Cancer | 0.985 ± 0.02 nih.gov |

Imidazophen Ligands for Metal Complexes

The synthesis of ligands incorporating the phenanthrene moiety is a significant area of research, as these ligands can form metal complexes with unique photophysical and catalytic properties. While direct synthesis routes to classical imidazophenanthrolines from this compound are not extensively documented, the aldehyde is a key precursor for analogous phenanthro-imidazole structures that function as ligands.

One prominent method involves the condensation of this compound with substituted o-phenylenediamines. This reaction provides a straightforward pathway to phenanthrene-benzimidazole conjugates. These conjugates are structurally related to imidazophen ligands and are of interest for their potential to chelate metal ions, thereby forming complexes with applications in materials science and catalysis.

Amidino-Substituted Benzimidazole Derivatives

This compound is a crucial starting material for the synthesis of novel amidino-substituted benzimidazole derivatives. These compounds are synthesized through a cyclocondensation reaction. tandfonline.comresearchgate.netnih.gov The process involves reacting this compound with previously prepared amidino-substituted 1,2-phenylenediamines. researchgate.netnih.gov

The reaction is typically performed using an oxidant, such as p-benzoquinone, and results in moderate yields of the desired fused benzimidazole derivatives. researchgate.netnih.gov To improve water solubility for biological or catalytic applications, these amidino-substituted derivatives are often prepared as their hydrochloride salts. nih.gov This synthetic route has been successfully used to create a variety of benzimidazole derivatives where the phenanthrene group is attached at the 2-position of the benzimidazole core. nih.gov For instance, the phenanthrene-9-yl-derived benzimidazole derivative b2 was synthesized and showed notable activity as an enzyme inhibitor. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Amidino-substituted 1,2-phenylenediamines | 2-(Phenanthrene-9-yl)-benzimidazole derivatives | Fused heterocyclic system with amidino substituents. researchgate.netnih.gov |

| This compound | 2-(3,4-diaminophenyl)-3,4,5,6-tetrahydropyrimidin-1-ium chloride | 2-(Phenanthrene-9-yl)-5(6)–(3,4,5,6-tetrahydropyrimidin-1-ium-2-yl)benzimidazole chloride | A specific derivative prepared in dimethyl sulfoxide. tandfonline.com |

Chiral Synthesis and Asymmetric Catalysis

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry. This compound has proven to be a valuable substrate in the field of asymmetric catalysis, particularly in photochemical reactions.

Enantioselective Transformations utilizing this compound

A significant breakthrough in the use of this compound is its application in the enantioselective ortho photocycloaddition of olefins. nih.govnih.govresearchgate.net This reaction is catalyzed by a chiral Lewis acid, typically a chiral oxazaborolidine, and is initiated by visible-light irradiation (e.g., λ=457 nm). nih.govnih.gov

The key to this transformation is the coordination of the Lewis acid to the aldehyde's carbonyl group. This coordination induces a significant bathochromic shift (a shift to a longer wavelength) in the absorption spectrum of the aldehyde. nih.govnih.gov This shift allows for the selective excitation of the Lewis acid-aldehyde complex at a wavelength where the uncomplexed aldehyde does not absorb, thereby preventing the formation of a racemic background product. nih.govnih.gov Within this chiral complex, one enantiotopic face of the phenanthrene aldehyde is effectively shielded, leading to a highly enantioselective [2+2] cycloaddition with the olefin. nih.govnih.gov

This methodology has been successfully applied to a range of olefins and substituted phenanthrene-9-carbaldehydes, yielding cyclobutane (B1203170) products with high yields (46–93%) and excellent enantioselectivities (82–98% ee). nih.govnih.gov The chiral Lewis acid not only controls the enantioselectivity but also suppresses the formation of other isomers. nih.gov

| Olefin | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-2-butene | Chiral Oxazaborolidine (20 mol%) | 93% | 94% | nih.gov |

| Cyclopentene | Chiral Oxazaborolidine (20 mol%) | 85% | 98% | nih.gov |

| Cyclohexene | Chiral Oxazaborolidine (20 mol%) | 46% | 90% | nih.gov |

| Isopropylidenecyclohexane | Chiral Oxazaborolidine (20 mol%) | 66% | 84% | nih.gov |

Biological Interactions and Mechanistic Insight

Mechanistic Studies of Biological Activities

The biological activities of compounds derived from Phenanthrene-9-carbaldehyde have been explored, revealing potential mechanisms that underpin their therapeutic effects, particularly in the realm of cancer research.

The interaction of this compound derivatives with essential biomolecules like proteins and DNA is a key aspect of their mechanism of action. Aldehydes, as a class of compounds, are known to form adducts with biomolecules, and this reactivity is central to their biological effects daneshyari.com. Aromatic aldehydes, in particular, can react with the amino groups of proteins to form imines, also known as Schiff bases nih.gov. This interaction can alter the structure and function of proteins, leading to downstream cellular consequences.

While direct studies on the interaction of this compound with proteins are not extensively documented, research on its derivatives provides strong evidence for their interaction with DNA. For instance, phenanthrene-thiazolidinedione hybrids, synthesized from this compound, have been identified as potential DNA interactive agents ingentaconnect.com. Computational studies, including molecular docking and dynamics, have been employed to understand the stability of the ligand-DNA complex, suggesting that these derivatives may exert their cytotoxic effects through direct interaction with DNA ingentaconnect.com. The planar structure of the phenanthrene (B1679779) ring system is a common feature in many molecules that intercalate with DNA researchgate.net.

Furthermore, Schiff bases derived from aldehydes and various amines have been shown to possess a wide range of biological activities, which are often attributed to their ability to interact with biological molecules through various types of bonding researchgate.net.

The cellular mechanisms of action for derivatives of this compound have been primarily investigated in the context of their anticancer properties. Studies on a specific phenanthrene-thiazolidinedione hybrid, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione, which is synthesized from a derivative of this compound, have demonstrated that it can induce apoptosis in human colon cancer cells (HCT-116) ingentaconnect.com.

The induction of apoptosis by this derivative is characterized by distinct morphological changes in the cells, such as cell shrinkage, the formation of horseshoe-shaped nuclei, and chromatin condensation ingentaconnect.com. Furthermore, flow cytometry analysis has revealed that this compound can cause cell cycle arrest in the G0/G1 phase in a dose-dependent manner ingentaconnect.com. These findings suggest that derivatives of this compound can interfere with fundamental cellular processes, leading to programmed cell death in cancer cells. The general cytotoxicity of aldehydes is also linked to their ability to damage both DNA and proteins, with the specific cellular targets varying depending on the aldehyde's structure and reactivity daneshyari.com.

The enzymatic transformation of phenanthrene, the parent compound of this compound, has been studied in various organisms. These studies provide a basis for understanding the potential metabolic pathways of its derivatives. The metabolism of phenanthrene often involves oxidation reactions catalyzed by enzymes such as cytochrome P-450 monooxygenase and epoxide hydrolase, leading to the formation of various metabolites nih.gov. Fungi, for example, can oxidize phenanthrene to phenanthrene-9,10-quinone and 2,2'-diphenic acid using enzymes like laccase nih.gov.

While the specific enzymatic transformations of the aldehyde group in this compound are not well-documented, it is known that peroxidases can catalyze the breakdown of phenols into harmless aldehydes and oxygen, which is a protective mechanism in cells against oxidative damage mdpi.com. The metabolic fate of this compound and its derivatives within biological systems is an area that requires further investigation to fully understand their bioactivity and potential for detoxification or bioactivation.

Structure-Activity Relationship (SAR) in Biological Contexts

The biological activity of phenanthrene derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenanthrene ring. Studies on various substituted phenanthrenes have provided insights into these structure-activity relationships (SAR).

For instance, in the context of allergic contact dermatitis, the sensitizing capacity of substituted phenanthrenequinones is influenced by the position of methoxy (B1213986) groups. Substituents at the C-7 and C-8 positions can lead to a strong sensitizing capacity, while substitution at the C-2 and/or C-3 positions of the quinonoid ring results in weaker sensitization nih.gov. This highlights the critical role of substituent placement in determining the biological reactivity of the phenanthrene core.

In the case of alkyl-phenanthrenes, the degree of alkylation and the position of the alkyl groups can shift the mechanism of toxicity from blockade of ion currents to activation of the aryl hydrocarbon receptor (AHR) researchgate.net. This demonstrates that even subtle changes to the phenanthrene structure can lead to different biological outcomes.